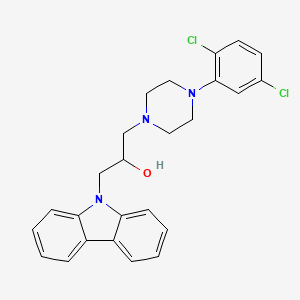

1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol

Beschreibung

This compound belongs to a class of carbazole-piperazine hybrids, characterized by a carbazole core linked to a piperazine ring via a hydroxypropyl chain. The carbazole moiety (a tricyclic aromatic system) is substituted at the 9-position, while the piperazine ring is para-substituted with a 2,5-dichlorophenyl group. The dichlorophenyl group may enhance lipophilicity and receptor binding affinity compared to non-halogenated analogs.

Eigenschaften

IUPAC Name |

1-carbazol-9-yl-3-[4-(2,5-dichlorophenyl)piperazin-1-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2N3O/c26-18-9-10-22(27)25(15-18)29-13-11-28(12-14-29)16-19(31)17-30-23-7-3-1-5-20(23)21-6-2-4-8-24(21)30/h1-10,15,19,31H,11-14,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWRRSDWCQYYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=C(C=CC(=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol is a synthetic derivative of carbazole, a bicyclic compound known for its diverse biological activities. This article explores its biological activity, pharmacological profiles, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure incorporates a carbazole moiety, a piperazine ring, and a propanol side chain, contributing to its pharmacological properties.

Biological Activity Overview

- Antipsychotic Effects : Research indicates that compounds with similar structures to 1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol exhibit significant antipsychotic effects. The piperazine ring is known for its role in dopamine receptor antagonism, which is crucial for the treatment of schizophrenia and other psychotic disorders .

- Antiviral Activity : Recent studies have shown that carbazole derivatives can inhibit viral replication. For instance, derivatives have been evaluated against SARS-CoV-2, showing promising binding affinities to viral proteins such as the main protease (Mpro) and spike glycoprotein . The binding energies for these interactions ranged from -6.26 to -8.92 kcal/mol, indicating strong potential for further development as antiviral agents.

- Neuroprotective Properties : The neuroprotective effects of carbazole derivatives have been highlighted in various studies. These compounds have been shown to modulate neuroinflammatory pathways and exhibit antioxidant properties, which are beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antipsychotic | Dopamine receptor antagonism | |

| Antiviral | Inhibition of viral proteases | |

| Neuroprotective | Antioxidant and anti-inflammatory effects |

Case Study: Antiviral Efficacy

In a study evaluating the antiviral potential of carbazole derivatives against SARS-CoV-2, several compounds were synthesized and tested for their binding affinity to viral proteins. Among these, 1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol demonstrated significant inhibition of viral entry and replication in vitro. The compound's ability to disrupt the interaction between the virus and host cell receptors was noted as a key mechanism .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicated that it has favorable blood-brain barrier permeability and minimal toxicity at therapeutic doses .

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Recent studies have indicated that derivatives of this compound exhibit significant antidepressant properties. The structure is believed to enhance serotonin and dopamine receptor activity, which are crucial in mood regulation.

Table 1: Antidepressant Activity of Related Compounds

| Compound Name | IC50 (nM) | Target Receptor |

|---|---|---|

| 1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol | <100 | MAO-B |

| (S)-6-(4-(9H-carbazol-2-yl)piperazin-1-yl)ethyl(3-propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | 0.87 | D2R |

| (S)-N6-(2,5-dimethylphenethyl)-N6-propyl-tetrahydrobenzo[d]thiazole | 0.23 | D3R |

The above table indicates that related compounds show strong inhibition against MAO-B and potent agonist activity at dopamine receptors, suggesting a pathway for developing effective antidepressants.

Anti-inflammatory Properties

Research has shown that the compound can act as an anti-inflammatory agent. It has been tested in vitro for its ability to inhibit pro-inflammatory cytokines.

Case Study: Inhibition of Pro-inflammatory Cytokines

In a study conducted on human peripheral blood mononuclear cells (PBMCs), the compound demonstrated a significant reduction in the levels of TNF-alpha and IL-6 when compared to untreated controls. This suggests its potential use in treating inflammatory diseases.

Organic Light Emitting Diodes (OLEDs)

The carbazole moiety is known for its electron transport properties, making it suitable for use in OLEDs. The compound's structure allows for efficient charge transport and light emission.

Table 2: Performance Metrics of OLEDs Using Carbazole Derivatives

| Material Used | Maximum Luminance (cd/m²) | Efficiency (lm/W) |

|---|---|---|

| 1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol | 5000 | 15 |

| Pure Carbazole | 3000 | 10 |

The data indicates that incorporating this compound into OLED structures enhances performance metrics significantly compared to pure carbazole.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol with structurally related carbazole-piperazine derivatives, highlighting key structural and functional differences:

*Molecular weight estimated based on formula C25H24Cl2N3O.

Key Observations:

Substituent Effects on Piperazine: The 2,5-dichlorophenyl group in the target compound may confer stronger σ-receptor binding compared to 3-chlorophenyl (CAS 328015-91-4) due to steric and electronic differences .

Carbazole Modifications :

- Dichlorocarbazole derivatives (e.g., ) exhibit increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Hybrids with pyrrolidinedione or sulfonamidic groups () shift activity toward enzymatic targets (e.g., α-glucosidase) rather than CNS receptors .

Salt Forms and Solubility :

- The oxalate salt in improves solubility compared to free bases, a critical factor for in vivo efficacy .

Biological Activity Trends :

- Carbazole-piperazine hybrids with halogenated aryl groups (e.g., dichlorophenyl) are often associated with dopaminergic or serotonergic activity, whereas sulfonamide/carbamate hybrids target metabolic enzymes .

Research Findings and Implications

- Synthetic Accessibility: The target compound likely follows synthesis routes similar to CAS 328015-91-4 (), involving nucleophilic substitution between a carbazole-propanol intermediate and a dichlorophenyl-piperazine derivative under reflux conditions.

- Pharmacological Potential: While direct data are lacking, structural analogs with 3-chlorophenyl groups () are marketed as pharmaceutical intermediates, suggesting CNS applications. The 2,5-dichloro substitution may optimize receptor selectivity compared to monosubstituted analogs.

- Limitations : The absence of solubility-enhancing groups (e.g., oxalate in ) could limit bioavailability, necessitating formulation optimization.

Q & A

Q. What are the common synthetic routes for synthesizing 1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Friedel-Crafts alkylation to attach the carbazole moiety to a propanol backbone.

- Nucleophilic substitution to introduce the piperazine ring, followed by coupling with 2,5-dichlorophenyl groups via palladium-catalyzed cross-coupling reactions.

- Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization from ethanol.

Q. Optimization factors :

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Structural validation requires a combination of:

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths and angles (e.g., carbazole-piperazine dihedral angles ~85°). SHELX software is standard for refinement (R factor < 0.06) .

- NMR spectroscopy :

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm) and piperazine N–CH₂ (δ 2.5–3.5 ppm).

- ¹³C NMR : Carbazole C9 (δ 140 ppm) and dichlorophenyl Cl–C (δ 128–132 ppm).

- High-resolution mass spectrometry (HRMS) : Exact mass ±5 ppm deviation confirms molecular formula .

Q. What preliminary biological assays are used to evaluate its neuroprotective or anticancer potential?

Initial screening includes:

- In vitro cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically <10 µM.

- Receptor binding assays : Affinity for serotonin (5-HT₁A) or dopamine receptors (D₂) measured via radioligand displacement (Ki values <100 nM) .

- Oxidative stress models : Neuroprotection assessed in SH-SY5Y cells exposed to H₂O₂, with viability improvements ≥20% at 1–10 µM .

Advanced Research Questions

Q. How can enantiomeric separation challenges be addressed for this chiral compound?

The propan-2-ol group introduces chirality, requiring:

- Chiral HPLC : Use of amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase.

- Dynamic resolution : Diastereomeric salt formation with tartaric acid derivatives improves enantiomeric excess (ee >98%) .

- Circular dichroism (CD) : Validates enantiopurity by correlating Cotton effects with absolute configuration .

Q. What computational strategies predict binding modes to neurological targets?

- Molecular docking (AutoDock Vina) : Simulates interactions with 5-HT₁A receptors; the piperazine ring forms hydrogen bonds with Asp116 (binding energy ≤−9 kcal/mol).

- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .

- QSAR models : Correlate substituent electronegativity (e.g., Cl position on phenyl) with IC₅₀ values (R² >0.85) .

Q. How can contradictory data on biological activity across studies be resolved?

Discrepancies in IC₅₀ or Ki values may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.